molecular formula C11H8ClN5 B11863187 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11863187
M. Wt: 245.67 g/mol
InChI Key: CVFFSNDOBXFEKR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features the 1H-pyrazolo[3,4-d]pyrimidine core, a well-established adenine bioisostere that demonstrates high affinity for the adenosine triphosphate (ATP)-binding sites of various protein kinases . The 4-chlorophenyl substituent at the 3-position provides a hydrophobic moiety, a key pharmacophoric feature for occupying the hydrophobic Region I of the kinase domain, making this scaffold a promising candidate for the development of potent enzyme inhibitors . The primary research application of this compound and its derivatives is as Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer research. Scientific studies have demonstrated that novel 1H-pyrazolo[3,4-d]pyrimidine derivatives are designed and synthesized to act as EGFR inhibitors (EGFRIs) . These inhibitors are crucial in molecular targeted therapy, as abnormal EGFR activity is strongly implicated in numerous cancers, including non-small cell lung cancer (NSCLC) and others . Researchers utilize this core structure to develop novel compounds to overcome acquired resistance to earlier generations of FDA-approved EGFR-TKIs . The scaffold's versatility also allows for structural modifications at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this compound as a key intermediate for synthesizing more complex derivatives or for direct biological screening in kinase inhibition assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8ClN5/c12-7-3-1-6(2-4-7)9-8-10(13)14-5-15-11(8)17-16-9/h1-5H,(H3,13,14,15,16,17)

InChI Key

CVFFSNDOBXFEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC=NC3=NN2)N)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile with Aryl Nitriles

This method employs a base-catalyzed cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine scaffold. The 4-chlorophenyl group is introduced via the starting pyrazole derivative.

Procedure

  • Starting Material : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

  • Reagents : Aryl nitrile (e.g., acetonitrile), potassium t-butoxide.

  • Conditions : Reflux in t-butanol for 4–7 hours.

  • Workup : Neutralization with HCl, recrystallization from ethanol.

Key Data

Parameter Value Source
Yield 72–87% (for analogous compounds)
IR (KBr) 3294, 3161 cm⁻¹ (NH₂ stretch)
¹H NMR (DMSO-d₆) δ 8.30–8.50 (aromatic H), 8.10 (NH₂)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization to form the pyrimidine ring. The 4-chlorophenyl group remains intact at the 1-position of the pyrazole ring, corresponding to the 3-position of the pyrazolo[3,4-d]pyrimidine .

Microwave-Assisted Synthesis

This method enhances efficiency using microwave irradiation, reducing reaction times while maintaining high yields.

Procedure

  • Starting Material : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

  • Reagents : Aryl nitrile, potassium t-butoxide.

  • Conditions : Microwave irradiation (300 W, 145°C, 10 minutes, solvent-free).

  • Workup : Column chromatography or recrystallization.

Key Data

Parameter Value Source
Yield 70–85% (for analogous compounds)
Purification Ethyl acetate/light petroleum

Advantages :

  • Shorter Reaction Time : 10 minutes vs. 4–7 hours in conventional methods .

  • Green Chemistry : Solvent-free conditions .

Chlorination and Substitution Reactions

This approach involves introducing the 4-chlorophenyl group post-cyclization via nucleophilic substitution.

Procedure

  • Intermediate : 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Reagents : 4-Chloroaniline, ethanol.

  • Conditions : Reflux for 5 hours.

Key Data

Parameter Value Source
Yield 65% (for analogous compounds)
Melting Point 208–214°C

Mechanistic Insight :
The 4-chloro group on the pyrimidine ring undergoes nucleophilic substitution with 4-chloroaniline, introducing the 4-chlorophenyl group at the 3-position .

Hydrolysis and Cyclization

This method involves hydrolysis of a carbonitrile intermediate to form a carboxamide, followed by cyclization with urea.

Procedure

  • Intermediate : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

  • Reagents : Alcoholic NaOH, urea.

  • Conditions : Fusion with urea at elevated temperatures.

Key Data

Parameter Value Source
Yield Moderate (exact data not provided)

Limitations :

  • Lower yields compared to cyclocondensation .

  • Requires precise control of hydrolysis conditions .

Procedure

  • Intermediate : 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Reagents : 4-Chlorophenylboronic acid, Pd(PPh₃)₄.

  • Conditions : Microwave-assisted coupling in DMF.

Expected Outcomes :

  • Yield : 50–70% (based on analogous reactions).

  • Purity : Requires chromatographic purification.

Comparative Analysis of Methods

Method Yield Reaction Time Purity References
Cyclocondensation72–87%4–7 hoursHigh (recrystallized)
Microwave-Assisted70–85%10 minutesModerate (column)
Chlorination & Substitution65%5 hoursHigh (recrystallized)
Hydrolysis & CyclizationModerate6+ hoursModerate (crude)

Spectral Data for Validation

For 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

  • IR (KBr) : 3294, 3161 cm⁻¹ (NH₂); 1600–1450 cm⁻¹ (C=N, C=C) .

  • ¹H NMR (DMSO-d₆) : δ 7.35–7.85 (m, 5H, Ar-H), 8.10 (br, 2H, NH₂), 8.30–8.50 (m, 5H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amine forms, which can further be explored for their biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

  • Protein Kinase Inhibition :
    • 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an ATP-competitive inhibitor of various protein kinases, particularly the Src family of protein tyrosine kinases. This inhibition is significant in cancer research, as Src kinases are often implicated in tumorigenesis and metastasis .
  • Anticancer Activity :
    • Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can exhibit cytotoxic effects against multiple cancer cell lines. The ability to inhibit protein kinases involved in cell signaling pathways makes this compound a candidate for developing targeted cancer therapies .

Biochemical Research Applications

  • Signal Transduction Studies :
    • The compound is utilized in studies exploring signal transduction pathways. By inhibiting specific kinases, researchers can elucidate the roles these proteins play in cellular processes such as proliferation, differentiation, and apoptosis .
  • Drug Development :
    • As a scaffold for drug design, this compound serves as a template for synthesizing new derivatives with enhanced potency and selectivity against various targets in cancer and other diseases .

Case Studies and Research Findings

StudyFocusFindings
Zhang et al. (2020)Src Kinase InhibitionDemonstrated that this compound effectively inhibits Src kinase activity in vitro, leading to reduced proliferation of cancer cells .
Kumar et al. (2021)Anticancer PropertiesReported that the compound exhibits significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics .
Lee et al. (2022)Signal Pathway AnalysisInvestigated the effects of the compound on MAPK signaling pathways, revealing its potential to modulate critical pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Pyrazolo[3,4-d]pyrimidine Derivatives and Their Properties

Compound Name Structural Features Target Kinase/Application Biological Activity (IC₅₀/Ki) Key Findings References
PP2 3-(4-Chlorophenyl), 1-tert-butyl Src family kinases (SFKs), CK1.2 IC₅₀ = 4.0 nM (LCK) ; Ki = 0.79 nM Inhibits NMDA receptor potentiation ; antileishmanial activity (CK1.2)
PP3 1-Phenyl, no tert-butyl or 4-chlorophenyl Negative control for PP2 Inactive Used to confirm PP2-specific effects in neuronal and parasitic studies
S29 1-(2-Chloro-2-(4-chlorophenyl)ethyl), 4-fluorobenzyl Neuroblastoma cell lines (SK-N-BE(2)) Minimum effective dose = 5.74 ng/mL Selective activity against neuroblastoma with reduced side effects
Ibrutinib Intermediate 3-(4-Phenoxyphenyl), 1-(piperidin-3-yl) Bruton’s tyrosine kinase (BTK) N/A Key intermediate in synthesis of ibrutinib, a BTK inhibitor for B-cell malignancies
RET Inhibitor (7a) 3-Substituted, 1-isopropyl RET kinase IC₅₀ = 100 nM (ERK1/2 phosphorylation) Inhibits GDNF-induced RET signaling in MCF-7 breast cancer cells
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl) derivative 3-(4-Chlorophenyl), 1-(3-bromophenyl) Undisclosed N/A Structural analog with potential kinase inhibition

Biological Activity

3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities. This article compiles various studies and findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C11_{11}H9_{9}ClN4_{4}
  • Molecular Weight : 246.66 g/mol

The structural representation is crucial for understanding its interactions at the molecular level. The presence of the chlorophenyl group enhances its biological activity by potentially increasing lipophilicity and modulating receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study indicated that compounds within this class exhibit significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50_{50} values for certain derivatives ranged from 0.3 to 24 µM, demonstrating potent antiproliferative effects .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCell LineIC50_{50} (µM)Mechanism of Action
5iMCF-70.3EGFR/VGFR2 inhibition; apoptosis induction
5bA54910Dual EGFR/VGFR2 inhibition
9eMCF-721Moderate VGFR2 inhibition

The mechanism of action primarily involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly those mediated by EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : The compound shows strong inhibition of EGFR, which is critical in many cancers.
  • VEGFR Inhibition : It also acts as a VEGFR inhibitor, which plays a role in tumor angiogenesis.
  • Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells through DNA fragmentation and cell cycle arrest at the G2/M phase .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against other biological targets:

  • Antiparasitic and Antifungal Activity : Some derivatives have shown effectiveness against parasitic infections and fungal pathogens, suggesting a broader therapeutic potential beyond oncology .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects in preclinical models of neurodegenerative diseases like Parkinson's disease. The modulation of glutamate receptors suggests a role in managing excitotoxicity associated with neuronal damage .

Case Studies

  • MCF-7 Cell Line Study : A recent study demonstrated that compound 5i significantly inhibited cell proliferation in MCF-7 cells by inducing apoptosis and causing cell cycle arrest. The study used molecular docking simulations to elucidate the binding interactions with EGFR and VEGFR2 receptors.
  • A549 Cell Line Study : Another case study focused on A549 lung cancer cells, where the compound exhibited dual inhibitory effects on both EGFR and VEGFR pathways. This dual action may enhance its efficacy as an anticancer agent compared to single-target inhibitors.

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with nitriles or aminopyrimidines. Key steps include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or DMF are used to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol-DMF mixtures) ensures high purity (>95%) .
  • Characterization : IR and ¹H/¹³C NMR spectroscopy confirm structural integrity, with NH₂ and aromatic protons appearing at δ ~8.0–8.5 ppm .

Q. How is the compound structurally characterized?

  • Spectroscopic analysis :
  • IR : Peaks at ~3300–3463 cm⁻¹ indicate NH₂ stretching .
  • ¹H NMR : Aromatic protons (Ar-H) resonate at δ 7.2–8.5 ppm; pyrazolo-pyrimidine core protons appear as distinct singlets or doublets .
    • Elemental analysis : Carbon (C 54.93–59.82%), hydrogen (H 3.23–4.83%), and nitrogen (N 25.06–25.62%) content validate molecular formula .

Q. What are the primary biological targets of PP2?

PP2 is a potent inhibitor of Src family kinases (SFKs), including Lck and Fyn , with IC₅₀ values in the nanomolar range. It competitively binds the ATP-binding cleft of the SH1 domain .

Target KinaseIC₅₀ (nM)Selectivity Over Other Kinases
Src5–10High (>100-fold vs. EGFR, PKC)
Lck7–15Moderate

Advanced Research Questions

Q. How can researchers resolve contradictory data on PP2’s off-target effects?

  • Control experiments : Use PP3 (inactive analog) to distinguish SFK-specific effects from nonspecific interactions .
  • Kinase profiling : Employ broad-spectrum kinase inhibition assays to identify off-target binding (e.g., CBR1 inhibition by hydroxy-PP, a structural analog) .
  • Structural modeling : Compare PP2’s binding mode with SFKs vs. non-target kinases using molecular docking (e.g., hydrophobic interactions with Leu273 in Src vs. larger residues in CBR1) .

Q. What experimental designs optimize PP2’s use in neuropathic pain studies?

  • In vivo administration : Intracerebroventricular (i.c.v.) perfusion at 10 µM inhibits SFK-dependent NMDA receptor potentiation in rat models .
  • Combination therapies : Co-application with orthovanadate (PTP inhibitor) enhances NMDA receptor phosphorylation, validating SFK-PTP crosstalk .
  • Dose-response curves : Use 1–10 µM PP2 to avoid cytotoxicity (LC₅₀ > 50 µM in neuronal cultures) .

Q. How do substituent modifications impact PP2’s biological activity?

  • Structure-activity relationship (SAR) :
Substituent ModificationEffect on ActivityExample Compound
4-Cl → 4-F Increased lipophilicity1-(4-Fluorophenyl) analog
N-tert-butyl → N-cyclohexyl Reduced SFK inhibition (>10× IC₅₀)N-cyclohexyl derivatives
Core pyrimidine → pyridine Loss of kinase inhibitionPyrazolo-pyridine analogs
SAR data suggest the 4-chlorophenyl and pyrazolo-pyrimidine core are critical for SFK binding .

Q. What methodologies validate PP2’s role in biomolecular condensate formation?

  • Single-molecule tracking : Fluorescently tagged Fyn (Fyn-mEos2) in hippocampal neurons shows PP2 (10 µM) disrupts Fyn clustering without altering mobility .
  • Co-localization assays : Super-resolution microscopy confirms PP2 prevents Fyn accumulation in Tau-rich condensates (Pearson’s coefficient <0.2 vs. >0.6 in controls) .

Data Contradiction Analysis

Q. Why does PP2 fail to inhibit NMDA receptors in some models?

  • Tissue-specific expression : SFK isoforms (e.g., Fyn vs. Src) vary in neuronal vs. non-neuronal tissues, affecting PP2’s efficacy .
  • Experimental conditions : Low Mg²⁺/glycine-free buffers reduce NMDA receptor activation, masking PP2’s effects .
  • Solution : Pre-incubate neurons with DHPG (mGluR agonist) to prime SFK-NMDA interactions .

Methodological Best Practices

  • Storage : Store PP2 at -20°C in desiccated, light-protected vials to prevent hydrolysis .
  • Solubility : Prepare stock solutions in DMSO (60 mg/mL) and dilute in PBS to <0.1% DMSO for cell-based assays .
  • Negative controls : Include PP3 (10 µM) to rule out nonspecific kinase inhibition .

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